molecular formula C7H4BrFN2 B1525227 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1172067-95-6

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525227
CAS No.: 1172067-95-6
M. Wt: 215.02 g/mol
InChI Key: PUJVSTYUTMVCSG-UHFFFAOYSA-N
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Description

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process by acting as a potent inhibitor of FGFR1, 2, and 3 .

Biochemical Pathways

The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, this compound can potentially prevent the initiation, progression, and resistance to cancer therapy .

Result of Action

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that it is stable under normal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethynyl-5-fluoropyridine-2-amine with brominating agents . The reaction is carried out in an anhydrous solvent, such as methanol, with a catalytic amount of acetic acid, and the mixture is heated to 60°C under nitrogen atmosphere until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: The parent compound without the bromine and fluorine substituents.

    5-bromo-1H-pyrrolo[2,3-b]pyridine: A similar compound with only the bromine substituent.

    4-fluoro-1H-pyrrolo[2,3-b]pyridine: A similar compound with only the fluorine substituent.

Uniqueness

The presence of both bromine and fluorine atoms in 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine enhances its reactivity and allows for more diverse chemical modifications compared to its analogs. This dual substitution also contributes to its potent biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJVSTYUTMVCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696634
Record name 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172067-95-6
Record name 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3H2O (80.8 mL, 80.8 mmol; 1.0M solution in THF) was added to 5-bromo-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (30.0 g, 80.8 mmol) in THF (200 mL) at room temperature. The reaction was stirred for 20 minutes, and then water (200 mL) and ether (500 mL) were added. The aqueous phase was extracted with ether. The combined organic phases were washed with brine, dried (MgSO4) and concentrated in vacuo. The solid was crystallized from EtOAc to provide 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (12.5 g, 72% yield). 1H NMR (400 MHz, CDCl3) δ 11.06 (br s, 1H), 8.39 (d, 1H), 7.35 (dd, 1H), 6.60 (dd, 1H); LCMS (APCI+) m/z 214.9, 216.9 (M+H)+, Retention time=2.75 minutes (Method 1).
[Compound]
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30 g
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200 mL
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200 mL
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500 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyri dine (12.60 g, 33.9 mmol) was placed in THF (200 mL) at 0° C. TBAF (33.9 mL, 1M THF solution) was then added, and the reaction was then stirred for 1 hour at 0° C. The reaction was quenched with NaHCO3 (aq.) and extracted into DCM. The organic fractions were combined, dried, filtered and concentrated to give a crude residue that was purified by column chromatography (500:5 DCM:MeOH) to give 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (6.8 g, 93.2% yield).
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12.6 g
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33.9 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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